molecular formula C7H6BF3O2S B12864180 2-(Trifluoromethylthio)-benzeneboronic acid CAS No. 947533-17-7

2-(Trifluoromethylthio)-benzeneboronic acid

Cat. No.: B12864180
CAS No.: 947533-17-7
M. Wt: 222.00 g/mol
InChI Key: KSFRBBDVEFOBBU-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoromethylthio group attached to a benzene ring, which is further bonded to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)-benzeneboronic acid typically involves the introduction of the trifluoromethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylthiolation of a suitable benzene derivative, followed by borylation. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)-benzeneboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)-benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects. The boronic acid group can form reversible covalent bonds with active site residues, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoromethylthio and boronic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

947533-17-7

Molecular Formula

C7H6BF3O2S

Molecular Weight

222.00 g/mol

IUPAC Name

[2-(trifluoromethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H

InChI Key

KSFRBBDVEFOBBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1SC(F)(F)F)(O)O

Origin of Product

United States

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